3-Bromo-5-(methoxymethyl)benzonitrile
Description
3-Bromo-5-(methoxymethyl)benzonitrile (C₉H₈BrNO, MW 242.07 g/mol) is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a methoxymethyl (-CH₂OCH₃) group at the 5-position. The benzonitrile core provides a rigid aromatic scaffold, while the bromine serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxymethyl group contributes moderate polarity and steric bulk, influencing solubility and reactivity.
Properties
CAS No. |
1383985-28-1 |
|---|---|
Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-5-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-4H,6H2,1H3 |
InChI Key |
QZNMZCQEXYOFBG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Reactivity in Cross-Coupling Reactions
- 3-Bromo-5-(trifluoromethyl)benzonitrile : The electron-withdrawing trifluoromethyl (-CF₃) group activates the bromine for Suzuki-Miyaura coupling, as demonstrated in nickel-catalyzed reactions with sodium sulfinates . This contrasts with the methoxymethyl (-CH₂OMe) group in the target compound, which is electron-donating and may reduce bromine's electrophilicity, requiring harsher conditions or specialized catalysts.
Solubility and Polarity
- 3-Bromo-5-(hydroxymethyl)benzonitrile : The hydroxymethyl (-CH₂OH) group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility relative to the methoxymethyl analog .
- 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile: The bulky 4-methoxy-benzyloxy group reduces solubility in non-polar solvents but may improve crystallinity for X-ray studies (e.g., as seen in related crystal structures ).
Research Findings and Contradictions
- Electronic Effects: Evidence suggests electron-withdrawing groups (e.g., -CF₃) accelerate cross-coupling reactions, while electron-donating groups (e.g., -CH₂OMe) may require optimization .
- Steric Hindrance : Bulky substituents (e.g., 4-methoxy-benzyloxy) reduce reactivity in coupling reactions but improve structural stability in crystallography .
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (80–100°C) improve substitution efficiency but may increase side reactions.
- Catalyst : Pd catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for functionalization) .
- Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution.
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination + Substitution | NBS, DMF, 80°C | 60–75% | |
| One-pot Synthesis | Br₂, methoxymethyl chloride, K₂CO₃ | 50–65% |
How can researchers validate the purity and structural integrity of this compound?
Basic Research Question
Purification : Use recrystallization (ethanol/water) or silica gel chromatography .
Characterization :
- NMR : Confirm substitution patterns (¹H NMR: δ 3.4 ppm for methoxymethyl; ¹³C NMR: δ 115 ppm for nitrile) .
- IR Spectroscopy : Detect nitrile stretch (~2220 cm⁻¹) and ether C-O (~1100 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular ion peak (m/z ≈ 229 [M+H]⁺) .
What reaction mechanisms govern the reactivity of the methoxymethyl and nitrile groups in this compound?
Advanced Research Question
- Nitrile Group : Participates in cycloaddition or hydrolysis (e.g., to carboxylic acids under acidic KMnO₄) .
- Methoxymethyl Group : Susceptible to demethylation (BBr₃) or oxidation (CrO₃) to aldehyde .
- Coupling Reactions : Suzuki-Miyaura with boronic acids (Pd(PPh₃)₄, DMF/H₂O, 100°C) .
Q. Mechanistic Insights :
- Radical intermediates form during bromination (NBS, AIBN) .
- Methoxymethyl deprotection involves silylation (TMSOTf) followed by hydrolysis .
How should researchers address contradictions in reported reaction yields for similar benzonitrile derivatives?
Advanced Research Question
Case Study : Discrepancies in nitrile oxidation yields (50–80%):
Variable Control : Optimize catalyst loading (KMnO₄ vs. Ru-based), solvent polarity, and temperature .
Side-Reaction Analysis : Monitor byproducts (e.g., over-oxidation to CO₂) via GC-MS .
Reproducibility : Validate protocols using standardized reagents (e.g., anhydrous solvents).
What methodologies are suitable for evaluating the biological activity of this compound?
Advanced Research Question
- In Vitro Assays : Test antimicrobial activity (MIC against E. coli, S. aureus) or cytotoxicity (MTT assay on cancer cell lines) .
- Computational Modeling : Dock into enzyme active sites (e.g., cytochrome P450) using DFT or MD simulations .
What safety protocols are critical when handling this compound?
Advanced Research Question
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to volatile byproducts (HCN risk during decomposition).
- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal .
How do solvent polarity and substituent effects influence its adsorption on catalytic surfaces?
Advanced Research Question
- Solvent Effects : High dipole solvents (e.g., benzonitrile, µ = 4.18 D) enhance adsorption on Ag/Pd surfaces .
- Substituent Impact : Methoxymethyl groups increase electron density, favoring π-π stacking on metal catalysts .
What computational tools predict its pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (~2.1), bioavailability (30–40%), and CYP450 interactions .
- Solubility : COSMO-RS simulations in water/DMSO mixtures .
How can X-ray diffraction resolve crystallographic ambiguities in derivatives?
Advanced Research Question
- Single-Crystal Analysis : Resolve substituent orientation (e.g., methoxymethyl torsion angles) .
- Synchrotron Data : High-resolution XRD (λ = 0.7 Å) clarifies disordered bromine positions .
What strategies optimize regioselectivity in further functionalization?
Advanced Research Question
- Directing Groups : Use -CN to meta-direct electrophilic substitution .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for selective bromination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
